1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
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Overview
Description
1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a difluorophenyl group, a methylpyrazol group, and a methanesulfonamide group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 3,5-difluoroaniline, undergoes a reaction with a sulfonyl chloride derivative to form the difluorophenyl intermediate.
Coupling with Methylpyrazole: The intermediate is then coupled with 1-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)ethanesulfonamide
- 1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)propanesulfonamide
Comparison: 1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.
Biological Activity
1-(3,5-Difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data tables.
The compound is synthesized through a multi-step process involving the reaction of 3,5-difluoroaniline with appropriate reagents to form the pyrazole structure, followed by methylation to introduce the 1-methyl group. The final product is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃F₂N₃O₂S |
Molecular Weight | 237.25 g/mol |
IUPAC Name | This compound |
CAS Number | 1006436-32-3 |
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes and receptors, which can lead to various therapeutic effects. For instance:
- Enzyme Inhibition : The compound has been observed to inhibit certain kinases involved in cell signaling pathways, potentially leading to anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Receptor Binding : It has shown affinity for several receptors, including those involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Anti-Cancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound induced apoptosis through caspase activation and PARP cleavage, indicating its potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked reduction of inflammatory markers and symptoms, supporting its role as a therapeutic agent in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar pyrazole derivatives was conducted:
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine | Moderate anticancer activity | Lacks methanesulfonamide moiety |
N-(3-Bromophenyl)-1-methyl-1H-pyrazol-4-amine | Stronger anti-inflammatory effects | Different halogen substitution |
N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine | Enhanced receptor binding affinity | Variation in phenyl group |
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-6-11(5-14-16)15-19(17,18)7-8-2-9(12)4-10(13)3-8/h2-6,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXOZXPEUOAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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